molecular formula C16H23N3S B184748 2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione CAS No. 5852-57-3

2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

Cat. No. B184748
CAS RN: 5852-57-3
M. Wt: 289.4 g/mol
InChI Key: CDIBYUNHSPSUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMPT is a sulfur-containing compound that was first synthesized in the 1960s. It has since been studied for its potential use as a feed additive in the aquaculture industry, where it has been shown to increase feed intake, growth rate, and survival of various aquatic species. DMPT has also been studied for its potential use in animal feed, where it has been shown to improve nutrient utilization and reduce environmental pollution.

Mechanism Of Action

The exact mechanism of action of DMPT is not fully understood, but it is believed to act as a feed attractant and growth promoter. DMPT has been shown to increase the secretion of digestive enzymes and improve the absorption of nutrients in the gut, leading to improved growth and feed conversion efficiency.

Biochemical And Physiological Effects

DMPT has been shown to have a number of biochemical and physiological effects on aquatic species and livestock. In aquatic species, DMPT has been shown to increase the activity of digestive enzymes, improve the absorption of nutrients, and enhance immune function. In livestock, DMPT has been shown to improve nutrient utilization, reduce environmental pollution, and enhance growth performance.

Advantages And Limitations For Lab Experiments

DMPT has a number of advantages for use in lab experiments, including its stability, ease of use, and low cost. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on DMPT, including its potential use in other animal species and its effects on gut microbiota. Other areas of research could include the development of new synthesis methods for DMPT, the optimization of dosages for different animal species, and the investigation of potential side effects or interactions with other feed additives.
In conclusion, DMPT is a synthetic compound that has been extensively studied for its potential use in animal feed and aquaculture. Its mechanism of action is not fully understood, but it is believed to act as a feed attractant and growth promoter. DMPT has a number of biochemical and physiological effects on aquatic species and livestock, and there are a number of future directions for research on this compound.

Synthesis Methods

DMPT can be synthesized using a variety of methods, including the reaction of 2,3-dimethylphenyl hydrazine with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione in the presence of sulfuric acid. Other methods include the reaction of 2,3-dimethylphenyl isothiocyanate with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-amine, or the reaction of 2,3-dimethylphenyl isocyanate with 7-methyl-1,2,4-triazaspiro[4.5]decane-3-thiol.

Scientific Research Applications

DMPT has been extensively studied for its potential use in animal feed and aquaculture. In aquaculture, DMPT has been shown to increase feed intake, growth rate, and survival of various aquatic species, including shrimp, fish, and crustaceans. DMPT has also been studied for its potential use in animal feed, where it has been shown to improve nutrient utilization and reduce environmental pollution.

properties

CAS RN

5852-57-3

Product Name

2-(2,3-Dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

Molecular Formula

C16H23N3S

Molecular Weight

289.4 g/mol

IUPAC Name

2-(2,3-dimethylphenyl)-7-methyl-1,2,4-triazaspiro[4.5]decane-3-thione

InChI

InChI=1S/C16H23N3S/c1-11-6-5-9-16(10-11)17-15(20)19(18-16)14-8-4-7-12(2)13(14)3/h4,7-8,11,18H,5-6,9-10H2,1-3H3,(H,17,20)

InChI Key

CDIBYUNHSPSUBW-UHFFFAOYSA-N

SMILES

CC1CCCC2(C1)NC(=S)N(N2)C3=CC=CC(=C3C)C

Canonical SMILES

CC1CCCC2(C1)NC(=S)N(N2)C3=CC=CC(=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.